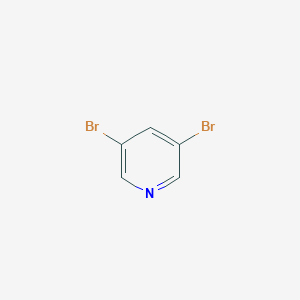

3,5-Dibromopyridine

Description

structure in first source

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dibromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSPMXMEOFGPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N | |

| Record name | 3,5-dibromopyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073921 | |

| Record name | 3,5-Dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-92-3 | |

| Record name | 3,5-Dibromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 625-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromopyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, physical and chemical properties, synthesis protocols, and significant applications, with a focus on its role in organic synthesis and drug development.

Chemical Identity and Properties

This compound is a halogenated aromatic heterocyclic compound.[1] Its structure, featuring a pyridine (B92270) ring substituted with two bromine atoms at the 3 and 5 positions, makes it a versatile building block for creating more complex molecules.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 625-92-3 | [4][5][6] |

| Molecular Formula | C₅H₃Br₂N | [1][4][5] |

| Molecular Weight | 236.89 g/mol | [1][5][6] |

| InChI Key | SOSPMXMEOFGPIM-UHFFFAOYSA-N | [4][7] |

| SMILES | BrC1=CC(Br)=CN=C1 | [4] |

| EC Number | 210-916-4 | [5][6] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white or light beige solid (powder, crystals, or needles) | [1][3][4] |

| Melting Point | 110-115 °C | [1][6] |

| Solubility | Soluble in Chloroform and Methanol (B129727); Insoluble in water | [8] |

| Purity | ≥ 98.0% to ≥ 99% (GC) | [1][4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct bromination of pyridine.[9][10] Due to the reduced reactivity of the pyridine ring towards electrophilic substitution compared to benzene, these reactions often require harsh conditions.[2]

This protocol is based on the reaction of pyridine with bromine in the presence of concentrated sulfuric acid and thionyl chloride.[9]

Materials:

-

Pyridine (100g)

-

Concentrated Sulfuric Acid (98%, 100g)

-

Thionyl Chloride (300g)

-

Bromine (550g)

-

Methanol

Procedure:

-

Combine 100g of pyridine, 100g of concentrated sulfuric acid, and 300g of thionyl chloride in a reaction vessel. Heat the mixture to reflux.[9]

-

Slowly add 550g of bromine dropwise to the refluxing mixture over a period of 10 hours.[9]

-

Increase the temperature to 130°C and monitor the reaction. The completion of the reaction can be observed by the disappearance of the red-brown bromine gas.[9]

-

Once the reaction is complete, perform steam distillation on the reaction mixture. The crude this compound will precipitate in the water.[9]

-

Collect the crude product. It can be purified by recrystallization from methanol to yield pure this compound. The reported yield for this method is approximately 82%.[9]

Caption: Synthesis workflow of this compound.

Applications in Organic Synthesis and Drug Development

This compound is a valuable intermediate for introducing the pyridine scaffold into a variety of molecules, which is a common motif in biologically active compounds.[2]

-

Pharmaceutical Intermediate: It is a key starting material for the synthesis of compounds like TC-2559, which is investigated for the treatment of central nervous system disorders.[2] It is also used in the development of anti-cancer and anti-inflammatory drugs.[1]

-

Cross-Coupling Reactions: It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille reactions, allowing for the formation of carbon-carbon bonds.[8]

-

Lithiation: this compound can be lithiated using strong bases like lithium diisopropylamide (LDA). The resulting organolithium species can then react with various electrophiles to introduce substituents at the 4-position.[7][8]

-

Agrochemicals: This compound serves as a precursor in the synthesis of certain herbicides and pesticides.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | C5H3Br2N | CID 69369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-二溴吡啶 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3,5-二溴吡啶 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to 3,5-Dibromopyridine: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3,5-Dibromopyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its molecular characteristics and provides detailed experimental protocols for its synthesis and analysis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below, providing a foundational reference for its use in experimental design and chemical synthesis.

| Property | Value | Citations |

| Molecular Formula | C₅H₃Br₂N | [1][2][3][4][5][6] |

| Molecular Weight | 236.89 g/mol | [2][3][4][5][6] |

| CAS Number | 625-92-3 | [1][4][7] |

| Appearance | White to pale cream crystals or powder. | [8] |

| Melting Point | 110-115 °C | [7] |

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and the resulting molecular weight.

Caption: Logical flow from chemical identity to molecular formula and weight.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide cited experimental protocols.

Synthesis of this compound from Pyridine (B92270)

A common method for the preparation of this compound involves the direct bromination of pyridine.

Materials:

-

Pyridine

-

Concentrated Sulfuric Acid (98%)

-

Thionyl Chloride

-

Bromine

Procedure:

-

Combine 100g of pyridine with 100g of concentrated sulfuric acid and 300g of thionyl chloride. Heat the mixture to reflux.[2]

-

Under reflux, add 550g of bromine dropwise over a period of 10 hours.[2]

-

Increase the temperature to 130°C and continue the reaction. The reaction is considered complete when red-brown gas is no longer observed in the reaction tube.[2]

-

Perform steam distillation on the reaction mixture. The crude this compound will precipitate in the water.[2]

-

Collect the crude product and dissolve it in methanol for recrystallization to obtain the pure this compound.[2]

Spectroscopic Analysis: FT-IR and FT-Raman

Spectroscopic methods are essential for the structural confirmation of this compound.

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer

-

Fourier Transform (FT)-Raman Spectrometer

Methodology:

-

FT-IR Spectroscopy: The FT-IR spectrum of solid this compound can be recorded in the 4000–400 cm⁻¹ region. For solid samples, the KBr pellet technique is commonly employed.

-

FT-Raman Spectroscopy: The FT-Raman spectrum can be recorded in the 3500–100 cm⁻¹ region. A Nd:YAG laser source is typically used for excitation.

-

Data Analysis: The observed bands in the spectra are assigned to specific vibrational modes of the molecule, such as C-N stretching, which for this compound is observed around 1410 cm⁻¹ in FT-IR and 1412 cm⁻¹ in FT-Raman spectra.[4]

Experimental Workflow for Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and subsequent purification of this compound.

Caption: Step-by-step process from reactants to the final pure product.

References

- 1. rsc.org [rsc.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 6. CN104447531A - Preparation method of this compound-N-oxide - Google Patents [patents.google.com]

- 7. This compound 99 625-92-3 [sigmaaldrich.com]

- 8. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

3,5-Dibromopyridine melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dibromopyridine

Introduction

This compound is a halogenated aromatic heterocycle essential in various domains of chemical synthesis. It serves as a versatile building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is critical for its application in research and development. This guide provides a detailed overview of these properties, the experimental methods for their determination, and a logical workflow for these procedures.

Core Physicochemical Data

The melting and boiling points of this compound are key indicators of its purity and are fundamental parameters for its handling and use in synthetic protocols. These values are summarized below.

| Property | Value | References |

| Melting Point | 110-115 °C | [1] |

| 111.0 to 114.0 °C | [2] | |

| 107.0-114.0 °C | [3][4] | |

| 112 °C | [5] | |

| Boiling Point | 222 °C | [2][5] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[6][7] The following sections detail the standard laboratory procedures for measuring these properties.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[8] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube, or digital instrument)[6]

-

Glass capillary tubes (one end sealed)[9]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[8]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Repeat until the packed sample is approximately 1-2 mm high.[10]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[9]

-

Heating:

-

For a preliminary, rapid determination, heat the sample quickly to find an approximate melting range.[6]

-

For an accurate measurement, allow the apparatus to cool to at least 15-20°C below the approximate melting point. Begin heating again at a slow, controlled rate of approximately 1-2°C per minute.[6][9]

-

-

Observation and Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.[6] The melting point is reported as the range from T1 to T2.

-

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a liquid using a small sample size.[11] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12][13]

Apparatus:

-

Thiele tube filled with mineral oil

-

Small test tube (e.g., Durham tube)

-

Capillary tube (one end sealed)

-

Thermometer

-

Rubber band or thread to attach the test tube to the thermometer

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with this compound (in its molten state if necessary).

-

Capillary Inversion: Place the capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.[11][14]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[14]

-

Heating: Immerse the assembly in the Thiele tube, making sure the heat-circulating arm is heated gently with a burner. The shape of the Thiele tube allows for the oil to circulate via convection, ensuring uniform heating.[14]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly exit. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[11]

-

Recording: Remove the heat source once a vigorous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[11][14]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of this compound using the capillary method.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Shandong Biotech [shandongbiotech.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound [stenutz.eu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. pennwest.edu [pennwest.edu]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

1H NMR and 13C NMR spectra of 3,5-Dibromopyridine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dibromopyridine

Introduction

This compound is a halogenated heterocyclic organic compound with the chemical formula C₅H₃Br₂N.[1] It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, complete with data tables, experimental protocols, and visualizations to support researchers, scientists, and drug development professionals.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity due to the molecule's symmetry. The pyridine (B92270) ring has three non-equivalent protons. The proton at the C4 position (H-4) appears as a triplet, while the protons at the C2 and C6 positions (H-2 and H-6) are chemically equivalent and appear as a doublet.

Below is a summary of the reported ¹H NMR spectral data in different deuterated solvents. The choice of solvent can slightly influence the chemical shifts.[2]

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Chemical Shift (δ) in dioxane (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-2, H-6 | 8.606 | Doublet (d) | 8.61 | Doublet (d) | 2.0 | |

| H-4 | 8.008 | Triplet (t) | 8.15 | Triplet (t) | 2.0 |

Table 1: ¹H NMR Data for this compound.[3]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals corresponding to the three sets of non-equivalent carbon atoms. The carbons directly bonded to the electronegative bromine atoms (C-3 and C-5) are significantly shielded, resulting in an upfield chemical shift. The chemical shifts for the carbon atoms are influenced by the electron-withdrawing effects of the nitrogen and bromine atoms.

| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) |

| C-2, C-6 | 151.3 |

| C-4 | 141.9 |

| C-3, C-5 | 121.5 |

Table 2: ¹³C NMR Data for this compound.

Experimental Protocols

The following is a generalized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dioxane-d₈) in a clean, dry NMR tube.[4] Chloroform-d is a common choice for many organic compounds.

-

To ensure a homogeneous solution, cap the NMR tube and vortex it gently.

2. NMR Spectrometer Setup and Data Acquisition

-

The spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[3]

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. This involves broadband decoupling of the proton frequencies.[5]

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.[6][7]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.

Visualization of Spectral Assignments

The following diagrams illustrate the structure of this compound and the logical relationship of its NMR signals.

Caption: Structure of this compound with proton and carbon assignments.

References

- 1. Page loading... [guidechem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. This compound(625-92-3) 1H NMR spectrum [chemicalbook.com]

- 4. uni-onward.com.tw [uni-onward.com.tw]

- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,5-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,5-Dibromopyridine. The information herein is crucial for the structural elucidation, identification, and quality control of this compound in various research and development applications.

Core Data Presentation

The mass spectrometry of this compound is characterized by a distinct isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which results in a characteristic M, M+2, and M+4 pattern for the molecular ion and any bromine-containing fragments.

Table 1: Quantitative Mass Spectrometry Data for this compound

| m/z | Proposed Ion | Formula | Relative Abundance (%) | Notes |

| 235 | [C₅H₃⁷⁹Br₂N]⁺ | C₅H₃Br₂N | ~50 | Isotope of the molecular ion |

| 237 | [C₅H₃⁷⁹Br⁸¹BrN]⁺ | C₅H₃Br₂N | 100 | Molecular ion (Base Peak)[1] |

| 239 | [C₅H₃⁸¹Br₂N]⁺ | C₅H₃Br₂N | ~50 | Isotope of the molecular ion[1] |

| 156 | [C₅H₃⁷⁹BrN]⁺ | C₅H₃BrN | Moderate | Loss of a bromine radical |

| 158 | [C₅H₃⁸¹BrN]⁺ | C₅H₃BrN | Moderate | Isotope of the [M-Br]⁺ fragment |

| 77 | [C₅H₃N]⁺ | C₅H₃N | Low | Loss of two bromine radicals |

| 50 | [C₄H₂]⁺ | C₄H₂ | High | Fragmentation of the pyridine (B92270) ring[1] |

Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺˙). The subsequent fragmentation is dominated by the cleavage of the carbon-bromine bonds and the fragmentation of the pyridine ring.

The primary fragmentation steps are:

-

Loss of a Bromine Radical: The molecular ion readily loses a bromine radical (Br•) to form a bromopyridinium cation at m/z 156 and 158.

-

Loss of a Second Bromine Radical: The [M-Br]⁺ fragment can then lose the second bromine radical to form the pyridinium (B92312) cation at m/z 77.

-

Ring Fragmentation: The pyridine ring can undergo fragmentation, leading to the formation of smaller, stable ions. A notable fragment is observed at m/z 50, which corresponds to the C₄H₂⁺ ion.

Mandatory Visualization

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocols

The following is a typical experimental protocol for acquiring the electron ionization mass spectrum of this compound, often using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Ensure the sample is fully dissolved. If necessary, sonicate the solution for a few minutes.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

3. Data Acquisition and Analysis

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the mass spectrum of the peak corresponding to this compound.

-

Process the data to identify the mass-to-charge ratios and relative abundances of the molecular ion and major fragment ions.

References

An In-depth Technical Guide to the pKa of 3,5-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

Overview of 3,5-Dibromopyridine

This compound is a halogenated aromatic heterocycle that serves as a versatile building block in organic synthesis. Its chemical structure, characterized by a pyridine (B92270) ring substituted with two bromine atoms, influences its electronic properties and basicity, which are critical for its reactivity and potential applications in medicinal chemistry and materials science. The pKa value, in particular, governs the extent of protonation at a given pH, which in turn affects properties such as solubility, lipophilicity, and biological activity.

Quantitative Data: pKa Value

Currently, the available pKa value for this compound is a computationally predicted value. Experimental determination is necessary for confirmation.

| Compound | Predicted pKa | Method |

| This compound | 0.52 ± 0.20 | Prediction |

The pKa of the conjugate acid, the 3,5-dibromopyridinium ion, is predicted to be 0.52. This low value, in comparison to pyridine (pKa of the conjugate acid ≈ 5.25), is attributed to the strong electron-withdrawing inductive effect of the two bromine atoms, which decreases the electron density on the nitrogen atom and thus reduces its basicity.

Experimental Protocols for pKa Determination

The following are detailed methodologies for the experimental determination of the pKa of this compound. These protocols are standard in the field for characterizing the acid-base properties of organic compounds.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a mixed aqueous-organic solvent system if solubility is limited. The concentration is generally in the range of 1-10 mM. The ionic strength of the solution is kept constant by adding a background electrolyte, such as 0.15 M KCl.

-

Calibration of the pH Electrode: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the temperature of the experiment (typically 25 °C).

-

Titration Procedure: The analyte solution is placed in a thermostatted vessel and stirred continuously. A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally using a calibrated burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve, often by analyzing the first or second derivative of the plot. The pKa is then calculated from the pH at the half-equivalence point.

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the compound exhibit different ultraviolet-visible (UV-Vis) absorption spectra.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known and stable pH values, spanning a range around the expected pKa of the compound, are prepared.

-

Preparation of Analyte Solutions: A stock solution of this compound is prepared in a suitable solvent. Aliquots of this stock solution are then added to each buffer solution to create a series of solutions with the same total concentration of the compound but varying pH.

-

Spectral Acquisition: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The spectra of the fully protonated and fully deprotonated species are also recorded in strongly acidic and strongly basic solutions, respectively.

-

Data Analysis: The absorbance at a selected wavelength, where the difference in absorbance between the protonated and deprotonated forms is maximal, is plotted against the pH. The resulting sigmoidal curve is then analyzed. The inflection point of this curve corresponds to the pKa of the compound. The pKa can be precisely determined by fitting the data to the Henderson-Hasselbalch equation.

Logical Workflow for pKa Determination

The following diagram illustrates the logical workflow for the experimental determination and validation of the pKa of this compound.

Caption: Workflow for the experimental determination of the pKa of this compound.

Conclusion

The pKa of this compound is a fundamental parameter for understanding its chemical behavior. While a predicted value of 0.52 is available, experimental verification through standard methods such as potentiometric titration or UV-Vis spectrophotometry is essential for its confirmation. The detailed protocols provided in this guide offer a robust framework for researchers to accurately determine this important physicochemical property, thereby facilitating its application in drug development and chemical research.

The Synthesis and Discovery of 3,5-Dibromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromopyridine is a pivotal heterocyclic building block in the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its disubstituted pyridine (B92270) core offers a versatile scaffold for the development of compounds with diverse biological activities. The strategic placement of the bromine atoms at the 3 and 5 positions allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, discovery, and applications of this compound, with a focus on experimental protocols and quantitative data to aid researchers in their scientific endeavors.

Historical Context and Discovery

The first synthesis of this compound was reported by Hofmann in 1879.[1] This pioneering work involved the direct bromination of pyridine under harsh conditions, heating pyridine dibromide in a sealed tube at 200°C.[1] This early method, while historically significant, was characterized by low yields and the formation of multiple byproducts. Over the decades, significant efforts have been dedicated to optimizing the synthesis of this important intermediate, leading to the development of more efficient and scalable methods.

Synthetic Methodologies

Several synthetic routes to this compound have been established, each with its own set of advantages and limitations. The two primary approaches are the direct bromination of pyridine and the synthesis from 2-aminopyridine (B139424) derivatives via a Sandmeyer-type reaction.

Direct Bromination of Pyridine

The direct electrophilic bromination of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. Consequently, this reaction requires forcing conditions, typically involving high temperatures and the use of a strong acid catalyst.

Reaction Scheme:

Caption: Direct Bromination of Pyridine.

Quantitative Data for Direct Bromination Methods:

| Method | Catalyst/Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Heating Pyridine Dibromide | None (sealed tube) | 200 | 1 | Low | [1] |

| Bromination in Fuming Sulfuric Acid | Fuming H₂SO₄ | 130 | Not specified | Moderate | [2] |

| Thionyl Chloride/Sulfuric Acid | SOCl₂, H₂SO₄ | 130 | 10 | ~82 | [3] |

Synthesis from 2-Aminopyridine Derivatives

An alternative and often more regioselective approach involves the use of a Sandmeyer-type reaction starting from an appropriately substituted aminopyridine. This multi-step process typically involves the bromination of 2-aminopyridine, followed by diazotization and subsequent displacement of the diazonium group with a bromide.

Reaction Workflow:

Caption: Synthesis from 2-Aminopyridine.

Quantitative Data for Synthesis from 2-Aminopyridine:

| Starting Material | Key Steps | Reagents | Yield (%) | Reference |

| 2-Aminopyridine | Bromination, Diazotization, Sandmeyer | NBS/Acetonitrile; HBr, NaNO₂, Br₂ | ~83 (overall) | [4] |

Experimental Protocols

Protocol 1: Direct Bromination of Pyridine using Thionyl Chloride and Sulfuric Acid[3]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add pyridine (100 g), concentrated sulfuric acid (100 g, 98%), and thionyl chloride (300 g).

-

Heating: Heat the mixture to reflux.

-

Bromine Addition: Slowly add bromine (550 g) dropwise to the refluxing mixture over a period of 10 hours.

-

Reaction: After the addition is complete, raise the temperature to 130°C and maintain it until the evolution of red-brown gas ceases, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture and perform steam distillation. The crude this compound will precipitate in the aqueous distillate.

-

Purification: Collect the crude product. Recrystallize the solid from methanol (B129727) to obtain pure this compound. The reported yield is approximately 82%.

Protocol 2: Synthesis of this compound from 2-Amino-3,5-dibromopyridine (Sandmeyer Reaction)[4]

This protocol outlines the final step of the synthesis from 2-aminopyridine, assuming the precursor 2-amino-3,5-dibromopyridine has been prepared.

-

Diazotization: Prepare a solution of 2-amino-3,5-dibromopyridine in 48% aqueous hydrobromic acid. Cool the solution to 0-5°C in an ice bath.

-

Nitrite (B80452) Addition: Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir the mixture for a specified time (e.g., 1 hour) to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of cuprous bromide (CuBr) in hydrobromic acid.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.

-

Reaction Completion: After the addition is complete, the reaction may be gently warmed to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: The reaction mixture is then worked up by extraction with an organic solvent, followed by washing, drying, and removal of the solvent. The crude product is purified by a suitable method such as column chromatography or recrystallization.

Application in Drug Discovery: Synthesis of Diarylpyridine-Based Tubulin Polymerization Inhibitors

This compound is a key starting material for the synthesis of diarylpyridine derivatives, which have shown promise as potent inhibitors of tubulin polymerization, a validated target in cancer therapy. The synthesis typically involves sequential Suzuki-Miyaura cross-coupling reactions.

Synthetic Workflow:

Caption: Synthesis of Diarylpyridine Tubulin Inhibitors.

Biological Signaling Pathway: Mechanism of Action of Tubulin Polymerization Inhibitors

Diarylpyridine derivatives synthesized from this compound can act as colchicine-binding site inhibitors. By binding to β-tubulin, they disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule dynamics leads to a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis.

References

A Technical Guide to Historical Methods for the Preparation of 3,5-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromopyridine is a crucial heterocyclic intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its disubstituted pattern allows for versatile functionalization, making it a valuable building block in organic synthesis. This technical guide provides an in-depth overview of the historical methods developed for the preparation of this compound, presenting detailed experimental protocols, quantitative data for comparison, and reaction pathway visualizations. The synthesis of this compound dates back to the early 20th century, with initial methods focusing on the direct halogenation of pyridine (B92270) derivatives.[1]

Method 1: Direct Bromination of Pyridine

One of the earliest and most direct approaches to synthesizing this compound is the high-temperature bromination of pyridine. This method, while straightforward in concept, requires harsh reaction conditions due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic substitution compared to benzene.

Experimental Protocol: Bromination in the Presence of a Catalyst

A common historical method involves the direct bromination of pyridine at elevated temperatures, often with a catalyst to facilitate the reaction.

Procedure:

-

To a reaction vessel, add 100g of pyridine to 100g of concentrated sulfuric acid (98% mass fraction) and 300g of thionyl chloride. Heat the mixture to reflux.[2]

-

Under reflux, slowly add 550g of bromine dropwise over a period of 10 hours.[2]

-

After the addition is complete, raise the temperature to 130°C and continue the reaction. The completion of the reaction can be monitored by observing the cessation of red-brown gas evolution.[2]

-

Upon completion, subject the reaction mixture to steam distillation. The crude this compound will precipitate in the aqueous distillate.[2]

-

The crude product can be purified by recrystallization from methanol (B129727) to yield pure this compound.[2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Pyridine | [2] |

| Reagents | Bromine, Concentrated Sulfuric Acid, Thionyl Chloride | [2] |

| Reaction Temperature | 130°C | [2] |

| Reaction Time | 10 hours (bromine addition) | [2] |

| Yield | ~82% | [2] |

| Melting Point | 110-115 °C |

Reaction Pathway

Caption: Direct bromination of pyridine to this compound.

Method 2: Synthesis from 2-Aminopyridine (B139424) via Sandmeyer Reaction

An alternative historical route to this compound involves a multi-step synthesis starting from a more activated pyridine derivative, such as 2-aminopyridine. This method circumvents the harsh conditions required for the direct bromination of pyridine itself and often involves a Sandmeyer reaction, a versatile method for converting aryl amines to aryl halides via diazonium salts.[3][4]

Experimental Protocol: Bromination of 2-Aminopyridine and Subsequent Diazotization

This process involves the initial bromination of 2-aminopyridine to introduce the bromine atoms, followed by the removal of the amino group.

Step 1: Synthesis of 2-Amino-3,5-dibromopyridine (B40352)

-

In a suitable reaction flask, dissolve 2-aminopyridine in a solvent such as acetone (B3395972) or DMF.[5]

-

Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution. The formation of 2-amino-3,5-dibromopyridine as a byproduct is a known issue in the synthesis of 2-amino-5-bromopyridine (B118841) and can be controlled by careful addition of the brominating agent.[5][6]

Step 2: Diazotization and Sandmeyer Reaction

-

The resulting 2-amino-3,5-dibromopyridine is then subjected to a Sandmeyer reaction.[3] This involves the formation of a diazonium salt by treating the aminopyridine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid (e.g., HBr).

-

The diazonium salt is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom, yielding this compound.[4][7]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyridine | [5] |

| Intermediate | 2-Amino-3,5-dibromopyridine | [5] |

| Key Reaction | Sandmeyer Reaction | [3][4] |

| Overall Yield | Varies depending on specific conditions |

Reaction Pathway

Caption: Synthesis of this compound from 2-aminopyridine.

Method 3: Synthesis from Pyridine N-oxide

Another historical approach involves the preparation of this compound from pyridine N-oxide. The N-oxide group alters the electronic properties of the pyridine ring, facilitating electrophilic substitution at different positions.

Experimental Protocol: Deoxygenation of this compound N-oxide

This method starts with the commercially available or synthesized this compound N-oxide.

Procedure:

-

A mixture of this compound N-oxide (4 mmol), 10 cm³ of 3N sodium hydroxide, and 12 cm³ of ethanol (B145695) is stirred at 80-85°C.[8]

-

Sulphur dioxide thiourea (B124793) (0.864g, 8mmol) is added dropwise to the reaction mixture within 5 minutes.[8]

-

The mixture is stirred for 1 hour.[8]

-

The reaction mixture is then poured into water and extracted with an organic solvent such as CH₂Cl₂ or CHCl₃.[8]

-

The combined organic layers are washed with water, and the solvent is removed.[8]

-

The residue is purified by silica (B1680970) gel flash chromatography (eluent: hexane/ethyl acetate (B1210297) = 9:1) to obtain this compound.[8]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | This compound N-oxide | [8] |

| Reagents | Sodium hydroxide, Ethanol, Sulphur dioxide thiourea | [8] |

| Reaction Temperature | 80-85°C | [8] |

| Reaction Time | 1 hour | [8] |

| Yield | 74% (alternative deoxygenation with Raney nickel) | [8] |

Reaction Pathway

Caption: Synthesis of this compound from its N-oxide.

Conclusion

The historical synthesis of this compound has evolved from harsh, direct bromination methods to more controlled, multi-step syntheses from functionalized pyridine precursors. While direct bromination offers a straightforward route, it necessitates high temperatures and strong acids. Syntheses involving intermediates like aminopyridines or pyridine N-oxides provide alternative pathways that can offer better control and milder conditions. The choice of synthetic route for researchers and drug development professionals will depend on factors such as the availability of starting materials, desired scale of production, and the need to avoid certain harsh reagents. These foundational methods have paved the way for the development of more modern and efficient syntheses of this important chemical building block.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. heteroletters.org [heteroletters.org]

- 6. ijssst.info [ijssst.info]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

In-Depth Technical Guide to 3,5-Dibromopyridine for Researchers and Drug Development Professionals

An essential resource for the safe handling, application, and disposal of 3,5-Dibromopyridine, this guide provides a comprehensive overview of its chemical properties, key synthetic protocols, and critical safety information.

Chemical and Physical Properties

This compound is a halogenated heterocyclic organic compound that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals.[1] At room temperature, it typically appears as a white to pale yellow or brown crystalline solid with a faintly aromatic or pungent odor.[2] It is soluble in chloroform (B151607) and methanol (B129727) but sparingly soluble or insoluble in water.[3][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 625-92-3 | [6][7] |

| Molecular Formula | C₅H₃Br₂N | [6][7] |

| Molecular Weight | 236.89 g/mol | [6][7] |

| Appearance | White to light beige/yellow crystalline solid | [1][2][5] |

| Melting Point | 110-115 °C | [3][7] |

| Solubility | Soluble in Chloroform and Methanol; Insoluble in water. | [3][4] |

| pKa (Predicted) | 0.52 ± 0.20 | [5] |

| EC Number | 210-916-4 | [7] |

Safety Data and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to avoid exposure. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][6][8] Long-term or repeated exposure may have adverse health effects.[2]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. | |

| H315 | Causes skin irritation.[6][9] | |

| H319 | Causes serious eye irritation.[6][9] | |

| H332 | Harmful if inhaled.[8] | |

| H335 | May cause respiratory irritation.[8] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6][8] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[6] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | |

| P362 | Take off contaminated clothing and wash before reuse.[6] |

Emergency First Aid Procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.

Experimental Protocols

This compound is a key substrate in various carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille couplings, as well as in lithiation reactions for further functionalization.

Suzuki Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds. The following is a representative protocol for the reaction of this compound.

Detailed Protocol:

-

Reaction Setup: To a stirred solution of this compound (1.3 equivalents) in a mixture of toluene (B28343), water, and ethanol, add the desired arylboronic acid (1 equivalent), sodium carbonate (Na₂CO₃, 3 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) under a nitrogen atmosphere.[10]

-

Reaction Execution: Stir the reaction mixture overnight at an elevated temperature (e.g., 80-90 °C).[9][10]

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.[9]

Stille Cross-Coupling Reaction

The Stille coupling reaction involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.

General Protocol:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), combine this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and an anhydrous solvent (e.g., toluene or DMF).

-

Reagent Addition: Add the organostannane reagent (1.1 equivalents) via syringe.

-

Reaction Execution: Heat the mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Lithiation Reaction

Lithiation of this compound, typically via halogen-metal exchange with an organolithium reagent like n-butyllithium, generates a lithiated intermediate that can be trapped with various electrophiles.

General Protocol:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in an anhydrous solvent (e.g., THF or toluene) and cool to a low temperature (e.g., -78 °C).

-

Lithiation: Slowly add n-butyllithium (n-BuLi) dropwise to the solution and stir for a short period (e.g., 5-30 minutes).

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or DMF) and continue stirring, allowing the reaction to slowly warm to room temperature.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the product, typically by column chromatography.

Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are critical to ensure safety and environmental compliance.

Handling:

-

Always work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][11]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

-

Store away from heat, sparks, and open flames.

Disposal:

-

This compound and its containers must be disposed of as hazardous waste.

-

Collect waste in a designated, labeled, and sealed container for halogenated organic waste.

-

Do not dispose of down the drain or in regular trash.

-

Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

References

- 1. researchgate.net [researchgate.net]

- 2. heteroletters.org [heteroletters.org]

- 3. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 4. Stille Coupling [organic-chemistry.org]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions [mdpi.com]

Safeguarding Research: A Technical Guide to the Handling and Storage of 3,5-Dibromopyridine

For Immediate Release

This guide provides an in-depth overview of the essential precautions for the safe handling and storage of 3,5-Dibromopyridine, a crucial reagent in pharmaceutical and chemical research. Aimed at researchers, scientists, and drug development professionals, this document outlines critical safety protocols and data to ensure a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2]

Table 1: GHS Hazard Statements

| Code | Hazard Statement |

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Exposure Controls and Personal Protection

To minimize exposure, appropriate personal protective equipment (PPE) is mandatory when handling this compound. Engineering controls, such as fume hoods, should be utilized to control airborne concentrations.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[3][4] |

| Skin Protection | Chemical resistant gloves (e.g., Nitrile rubber), protective clothing to prevent skin exposure.[1][3][4] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if dusts are generated.[3][5] |

Safe Handling Procedures

Adherence to strict handling protocols is paramount to prevent accidental exposure.

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[6]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Hygiene: Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke in handling areas.[3] Contaminated clothing should be removed and washed before reuse.[6]

-

Dust Control: Avoid the formation of dust and aerosols.[6]

Storage Requirements

Proper storage of this compound is crucial for maintaining its integrity and preventing hazardous situations.

Table 3: Storage Conditions

| Parameter | Recommendation |

| Temperature | Store in a cool, well-ventilated area.[6] Some sources recommend -20°C for powder.[6] |

| Container | Keep container tightly closed in a dry place.[1][3][6] |

| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis, acid anhydrides, and acid chlorides.[3][6][7] |

| General | Store locked up.[1] |

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First-Aid Procedures

| Exposure Route | Procedure |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] Wash with plenty of soap and water.[6] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][5] |

| Ingestion | Rinse mouth. Immediately call a poison center or doctor. Do NOT induce vomiting.[3][6] |

Accidental Release and Fire-Fighting Measures

Accidental Release: In case of a spill, evacuate the area.[1] Wear appropriate PPE.[1] Avoid generating dust.[1] Collect the spilled material using a method that does not generate dust (e.g., HEPA-filtered vacuum or wet sweeping) and place it in a suitable, labeled container for disposal.[1] Prevent the material from entering drains or waterways.[1]

Fire-Fighting: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[7] Firefighters should wear self-contained breathing apparatus and full protective gear.[3][5] Hazardous decomposition products include nitrogen oxides, carbon oxides, and hydrogen bromide gas.[1][3]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for Safe Handling of this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. fishersci.com [fishersci.com]

- 4. 3,5-二溴吡啶 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Toxicity and Hazards of 3,5-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromopyridine, a halogenated pyridine (B92270) derivative, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Despite its utility, a comprehensive understanding of its toxicological profile is essential for ensuring safe handling and for risk assessment in drug development. This technical guide provides an in-depth review of the available data on the toxicity and hazards of this compound. It summarizes its classification under the Globally Harmonized System (GHS), outlines its known health effects, and, where specific data is limited, draws inferences from structurally related compounds. This guide also presents standardized experimental protocols for assessing the key toxicological endpoints and visualizes the hazard assessment workflow.

GHS Hazard Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification based on information from multiple sources.[1][2][3][4][5][6]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Pictogram:

Signal Word: Warning

Toxicological Data

Health Effects

Acute Toxicity

This compound is classified as harmful if swallowed or in contact with skin.[2][6] While specific LD50 values are not available, this classification suggests a moderate level of acute toxicity.

Irritation

-

Skin Irritation: The compound is a known skin irritant, causing redness and inflammation upon contact.[1][3][4]

-

Eye Irritation: It is classified as causing serious eye irritation, which can result in redness, swelling, and pain.[1][3][4]

-

Respiratory Irritation: Inhalation of this compound may lead to irritation of the respiratory tract.[1]

Other Potential Health Effects

-

Neurotoxicity: While specific studies on this compound are lacking, some sources suggest a potential for neurotoxicity upon prolonged exposure, a concern often associated with halogenated organic compounds.[1] Studies on related bipyridine compounds have also indicated neurotoxic potential.[7]

-

Mutagenicity: Data on the mutagenicity of this compound is not available. However, studies on other halogenated pyridines have shown mutagenic activity in the Ames test, particularly for compounds with a halogen at the 2-position.

-

Carcinogenicity: There are no specific carcinogenicity studies on this compound. The International Agency for Research on Cancer (IARC) has not classified this specific compound. However, some regulatory agencies may classify brominated compounds as possible carcinogens based on structural similarities to known carcinogenic agents.[1]

-

Reproductive Toxicity: No data is available on the reproductive toxicity of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the following are summaries of the standardized OECD guidelines that would be followed to generate such data.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals (usually rats) to classify a substance into a toxicity category based on mortality.[8][9][10]

-

Principle: A single sex (typically females) is used, with three animals per step. The outcome of each step (mortality or survival) determines the dose for the next step.[8]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally by gavage at a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Based on the number of mortalities within a specified timeframe, the next step involves dosing at a higher or lower fixed dose level.

-

The procedure is stopped when a confident classification can be made.

-

-

Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories.

Skin Irritation - OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)

This guideline describes a procedure for the assessment of skin irritation and corrosion.[11][12]

-

Principle: The test substance is applied to the skin of a single animal (typically a rabbit) in a stepwise manner to observe for corrosive effects before proceeding to a full irritation test with additional animals.[11][12]

-

Procedure:

-

A small area of the animal's fur is clipped.

-

The test substance is applied to a small patch of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is cleaned.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the reactions is scored according to a graded scale.

-

-

Endpoint: The mean scores for erythema and edema for each animal are used to determine the irritation classification.

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[13][14][15][16]

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.[13][15]

-

Procedure:

-

The test substance is instilled into the conjunctival sac of one eye.

-

The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

The severity of the lesions is scored according to a graded scale.

-

The observation period may be extended up to 21 days to assess the reversibility of the effects.

-

-

Endpoint: The scores for corneal, iridial, and conjunctival effects are used to classify the substance's eye irritation potential.

Signaling Pathways and Mechanisms of Toxicity

There is a significant lack of data regarding the specific signaling pathways affected by this compound. However, based on the known effects of related compounds and general principles of toxicology for halogenated aromatic compounds, some potential mechanisms can be hypothesized.

-

Oxidative Stress and Inflammation: Many halogenated organic compounds are known to induce oxidative stress by generating reactive oxygen species (ROS). This can lead to cellular damage and trigger inflammatory signaling pathways. Brominated compounds, in particular, have been associated with markers of oxidative stress and inflammation.[17][18][19]

The diagram below illustrates a hypothetical signaling pathway where a toxicant like a brominated pyridine could induce an inflammatory response.

Caption: Hypothetical pathway of toxicant-induced inflammation.

Hazard Assessment Workflow

The following diagram illustrates a logical workflow for the hazard assessment of a chemical like this compound, integrating GHS classification and standardized testing protocols.

Caption: General workflow for chemical hazard assessment.

Conclusion

This compound is a chemical of significant interest in synthetic chemistry. Based on available data, it should be handled with care, recognizing its potential for acute toxicity and as a skin, eye, and respiratory irritant. There are notable gaps in the toxicological database for this compound, particularly concerning chronic exposure, genotoxicity, carcinogenicity, reproductive toxicity, and its specific mechanisms of action, including effects on cellular signaling pathways. Further research is warranted to fully characterize its toxicological profile and to ensure its safe use in research and industrial applications. The standardized protocols outlined in this guide provide a framework for generating the necessary data to fill these knowledge gaps.

References

- 1. Page loading... [guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound 99 625-92-3 [sigmaaldrich.com]

- 5. bldpharm.com [bldpharm.com]

- 6. This compound | C5H3Br2N | CID 69369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Analysis of clinical characteristics and factors of central nervous system damage caused by acute bipyridine herbicide poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. nucro-technics.com [nucro-technics.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ecetoc.org [ecetoc.org]

- 15. nucro-technics.com [nucro-technics.com]

- 16. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 17. Association between brominated flame retardants and obesity: a mediation analysis through markers of oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Role of 3,5-Dibromopyridine in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromopyridine is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents. Its disubstituted pyridine (B92270) core, featuring two reactive bromine atoms, allows for selective and sequential functionalization through various modern cross-coupling reactions. This strategic placement of halogens enables the construction of complex molecular architectures, making it an invaluable scaffold in the development of targeted therapies, particularly in the realms of oncology and neurology. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound as a chemical intermediate in the pharmaceutical industry, complete with experimental protocols and mechanistic insights.

Synthesis of this compound

The industrial preparation of this compound typically involves the direct bromination of pyridine.[1][2] Due to the electron-deficient nature of the pyridine ring, this reaction requires harsh conditions to proceed effectively.

Experimental Protocol: Bromination of Pyridine

A common method for the synthesis of this compound involves the high-temperature reaction of pyridine with bromine in the presence of a catalyst.[2]

Materials:

-

Pyridine

-

Bromine

-

Concentrated Sulfuric Acid

-

Thionyl Chloride

-

Methanol (B129727) (for recrystallization)

Procedure:

-

To a reaction vessel, add pyridine, concentrated sulfuric acid, and thionyl chloride.

-

Heat the mixture to reflux.

-

Slowly add bromine dropwise to the refluxing mixture over a period of 10 hours, maintaining a temperature of 125-138 °C.[1]

-

After the addition is complete, continue the reaction at 130 °C until the evolution of red-brown gas ceases.[2]

-

Cool the reaction mixture and perform steam distillation. The crude this compound will precipitate in the aqueous distillate.

-

Collect the crude product and recrystallize from methanol to obtain pure this compound.[2]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) | Reference |

| Pyridine | 79.10 | 1.0 | - | [2] |

| Bromine | 159.81 | - | - | [2] |

| This compound | 236.89 | - | ~82 | [1] |

Key Reactions of this compound in Pharmaceutical Synthesis

The two bromine atoms at the 3- and 5-positions of the pyridine ring exhibit differential reactivity, allowing for regioselective functionalization. The C3 position is generally more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions.[3] This property is crucial for the sequential synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental in constructing the biaryl scaffolds present in many kinase inhibitors.[4]

Experimental Protocol: Mono-arylation of this compound

This protocol describes a typical regioselective mono-Suzuki coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/H₂O)

Procedure:

-

To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the mono-arylated product.[4]

Quantitative Data for Suzuki-Miyaura Coupling:

| Substrate 1 | Substrate 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| This compound | 4-ethoxycarbonylphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | EtOH | 80 | 120 | 56 | [5] |

| 3-Bromo-5-iodopyridine | 3,4,5-trimethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | Reflux | - | - | [4] |

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceuticals. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.[6]

Experimental Protocol: Mono-amination of a Bromopyridine

This general protocol is for the coupling of a bromopyridine with an amine, which can be adapted for this compound.

Materials:

-

Bromopyridine (e.g., 2-bromo-6-methylpyridine)

-

Amine (e.g., (+/-)-trans-1,2-diaminocyclohexane)

-

Palladium catalyst (e.g., [Pd₂(dba)₃])

-

Ligand (e.g., (±)-BINAP)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the bromopyridine (2.0 eq), amine (1.0 eq), [Pd₂(dba)₃] (0.02 eq), (±)-BINAP (0.04 eq), and NaOtBu (2.8 eq).[7]

-

Add anhydrous toluene.

-

Heat the mixture to 80 °C with stirring for 4 hours.[7]

-

Cool the reaction to room temperature and add diethyl ether.

-

Wash the mixture with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure.

-